molecular formula C43H61O2P B1526875 AdBrettPhos CAS No. 1160861-59-5

AdBrettPhos

Cat. No. B1526875
M. Wt: 640.9 g/mol
InChI Key: NMGHOZQCYNKWBG-UHFFFAOYSA-N
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Description

AdBrettPhos is a phosphine-based ligand used in the direct monoarylation of ammonia and suppresses diarylation . It is also a good ligand for five-membered heteroarene couplings and is employed in the preparation of phosphine-ligated palladium complexes to facilitate C-N coupling reactions .


Synthesis Analysis

AdBrettPhos was synthesized and used along with tBuBrettPhos in C-O coupling reactions at low temperatures . Pd catalysts containing these ligands were used to couple electron-neutral aryl bromides with phenols at room temperature for the first time .


Molecular Structure Analysis

The molecular formula of AdBrettPhos is C43H61O2P . The average mass is 640.917 Da and the monoisotopic mass is 640.440918 Da .


Chemical Reactions Analysis

AdBrettPhos is used in the direct monoarylation of ammonia and suppresses diarylation . It is also used in five-membered heteroarene couplings and in the preparation of phosphine-ligated palladium complexes to facilitate C-N coupling reactions .


Physical And Chemical Properties Analysis

AdBrettPhos has a molecular formula of CHOP, an average mass of 640.917 Da, and a monoisotopic mass of 640.440918 Da . It has 2 H bond acceptors, 0 H bond donors, 9 freely rotating bonds, and 2 Rule of 5 violations . Its ACD/LogP is 13.59 .

Scientific Research Applications

AdBrettPhos

AdBrettPhos is a phosphine-based ligand . It’s used in various types of coupling reactions, including Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .

  • Summary of the Application : AdBrettPhos is used in the direct monoarylation of ammonia and suppresses diarylation . It’s also a good ligand for five-membered heteroarene couplings . It’s employed in the preparation of phosphine-ligated palladium complexes to facilitate C-N coupling reactions .
  • Results or Outcomes : The outcomes of these reactions would be the formation of new carbon-nitrogen (C-N), carbon-oxygen (C-O), or carbon-carbon (C-C) bonds, depending on the type of coupling reaction. The efficiency and selectivity of these reactions can be influenced by the choice of ligand, with AdBrettPhos often providing good results for certain types of substrates .
  • Fluorination of Aryl Triflates

    • Summary of the Application : AdBrettPhos is used in the fluorination of aryl triflates .
    • Results or Outcomes : The outcome of this reaction would be the formation of new carbon-fluorine (C-F) bonds .
  • AdBrettPhos Pd G3

    • Summary of the Application : AdBrettPhos Pd G3 is a palladium precatalyst adorned by the bulk di-adamntyl BrettPhos ligand. This complex has been used in the monoarylation of ammonia, displaying aptitude for otherwise difficult 5-member heterocyclic substrates .
    • Results or Outcomes : The outcomes of these reactions would be the formation of new carbon-nitrogen (C-N), carbon-oxygen (C-O), or carbon-carbon (C-C) bonds, depending on the type of coupling reaction .
  • Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides

    • Summary of the Application : AdBrettPhos is used in the Pd-catalyzed nucleophilic fluorination of aryl bromides .
    • Results or Outcomes : The outcome of this reaction would be the formation of new carbon-fluorine (C-F) bonds .
  • Selective Monoarylation of Ammonium Triflate with Aryl Chlorides

    • Summary of the Application : AdBrettPhos is used in the selective monoarylation of ammonium triflate with aryl chlorides .
    • Results or Outcomes : The outcome of this reaction would be the formation of new carbon-nitrogen (C-N) bonds .

Safety And Hazards

According to the safety data sheet, AdBrettPhos is not classified as a hazardous substance or mixture . In case of skin contact, it is advised to wash off with soap and plenty of water . If inhaled, the person should be moved into fresh air .

Future Directions

While specific future directions for AdBrettPhos are not mentioned in the retrieved sources, its use in various coupling reactions suggests potential for further exploration in the field of organic synthesis .

properties

IUPAC Name

bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H61O2P/c1-25(2)34-17-35(26(3)4)39(36(18-34)27(5)6)40-37(44-7)9-10-38(45-8)41(40)46(42-19-28-11-29(20-42)13-30(12-28)21-42)43-22-31-14-32(23-43)16-33(15-31)24-43/h9-10,17-18,25-33H,11-16,19-24H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMGHOZQCYNKWBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7)OC)OC)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H61O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

640.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Di-1-adaMantylphosphino)-3,6-diMethoxy-2',4',6'-tri-i-propyl-1,1'-biphenyl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
108
Citations
B Xue, J Shen, S Manna, A Doppiu… - Advanced Synthesis & …, 2023 - Wiley Online Library
The selective introduction of a primary amino group into aromatic compounds is a desirable transformation, but is challenging due to competing double arylation. A catalyst generated …
Number of citations: 3 onlinelibrary.wiley.com
J Becica, D Hruszkewycz, J Steves, J Elward, D Leitch… - 2019 - chemrxiv.org
Sulfonamides are poor nucleophiles in Pd CN coupling catalysis, hindering synthesis of densely-functionalized N,N-diaryl sulfonamide motifs relevant to medicinal chemistry. Through …
Number of citations: 1 chemrxiv.org
HG Lee, PJ Milner, SL Buchwald - Organic letters, 2013 - ACS Publications
The stable Pd(0) species [(1,5-cyclooctadiene)(L·Pd) 2 ] (L = AdBrettPhos) has been prepared and successfully evaluated as a precatalyst for the fluorination of aryl triflates derived from …
Number of citations: 138 pubs.acs.org
HG Lee, PJ Milner, MT Colvin, L Andreas… - Inorganica chimica …, 2014 - Elsevier
The structure of the stable Pd(0) precatalyst [(1,5-cyclooctadiene)(L·Pd) 2 ] (L = AdBrettPhos) for the Pd-catalyzed fluorination of aryl triflates has been further studied by solid state NMR …
Number of citations: 31 www.sciencedirect.com
AB Lopes, P Wagner, ROMA de Souza… - The Journal of …, 2016 - ACS Publications
… This result seems surprising, but it was supposed that it could be associated with AdBrettPhos use in toluene. Aryl iodides do not afford good yields like aryl bromides and aryl chlorides …
Number of citations: 35 pubs.acs.org
M Su - 2014 - dspace.mit.edu
The studies in the present dissertation were aimed at developing and applying synthetic methods mediated by palladium catalysis. In Chapters 1 and 2, the palladium-catalyzed …
Number of citations: 0 dspace.mit.edu
N Hazari, PR Melvin, MM Beromi - Nature Reviews Chemistry, 2017 - nature.com
… Use of the bulky ligand AdBrettPhos in conjunction with [(η 3 -… Similarly, a Pd(II) palladacycle with AdBrettPhos failed to … it was shown that the AdBrettPhos-ligated precatalyst undergoes …
Number of citations: 363 www.nature.com
M Moroglu, JM Bateman… - … of Reagents for Organic …, 2001 - Wiley Online Library
… AdBrettPhos [1160861‐59‐5] C 43 H 61 O 2 P (MW 640.92) … ClPt‐Bu 2 and ClPAd 2 with catalytic CuCl was used in the synthesis of t‐BuBrettPhos 2 and AdBrettPhos, 3 respectively. …
Number of citations: 0 onlinelibrary.wiley.com
M Su, SL Buchwald - Angewandte Chemie International Edition, 2012 - Wiley Online Library
… amidation of multiheteroatom, five-membered heterocyclic bromides facilitated by a novel bulky biarylphosphine ligand bearing adamantyl phosphine substituents (AdBrettPhos, L6). …
Number of citations: 114 onlinelibrary.wiley.com
Y Ye, T Takada, SL Buchwald - … Chemie International Edition, 2016 - Wiley Online Library
… 12a Since then, more effective catalysts based on AdBrettPhos and HGPhos were developed and the fluorination of aryl bromides was achieved. 12b , 12c However, the generation of …
Number of citations: 26 onlinelibrary.wiley.com

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